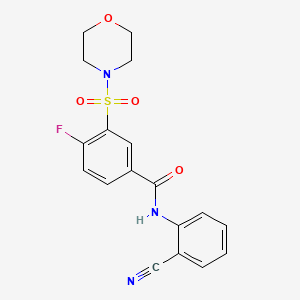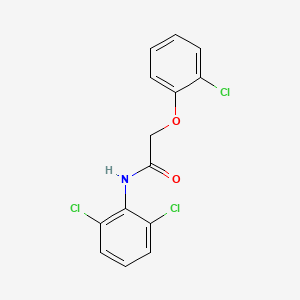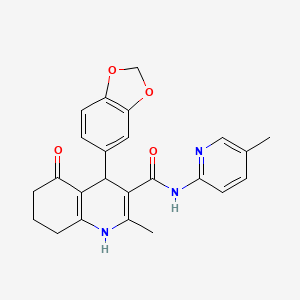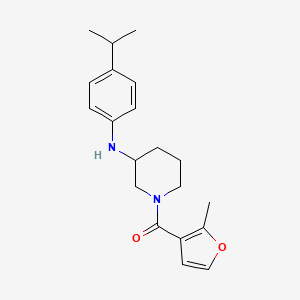
N-(2-cyanophenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanophenyl)-4-fluoro-3-(4-morpholinylsulfonyl)benzamide, commonly known as CFMS, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential therapeutic applications. This compound has been extensively studied for its mechanism of action and biochemical and physiological effects, making it a promising candidate for future drug development.
作用機序
CFMS acts as a selective inhibitor of several enzymes, including c-Met, Axl, and Mer. These enzymes are involved in various cellular processes, such as cell proliferation, migration, and survival. By inhibiting their activity, CFMS can disrupt these processes and lead to the suppression of disease progression.
Biochemical and Physiological Effects:
CFMS has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, migration, and invasion. Additionally, CFMS can induce apoptosis, or programmed cell death, in cancer cells, leading to the suppression of tumor growth. CFMS has also been shown to modulate the immune system by inhibiting the activity of immune cells, leading to the reduction of inflammation.
実験室実験の利点と制限
CFMS has several advantages for lab experiments, including its high purity and stability, making it a reliable compound for research. However, CFMS can be challenging to synthesize, and its effects can vary depending on the cell type and disease model used. Additionally, CFMS may have off-target effects, leading to unintended consequences.
将来の方向性
CFMS has significant potential for future drug development, with several directions for further research. These include the optimization of its synthesis method, the identification of new targets for inhibition, and the development of more potent and selective inhibitors. Additionally, CFMS could be used in combination with other drugs to enhance its therapeutic effects and reduce the risk of resistance. Further research is needed to fully understand the potential of CFMS in disease treatment.
Conclusion:
In conclusion, CFMS is a promising small molecule inhibitor with significant potential for future drug development. Its mechanism of action and biochemical and physiological effects make it a promising candidate for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. Further research is needed to fully understand its potential and optimize its use in disease treatment.
合成法
CFMS can be synthesized through a multi-step process involving the reaction of 2-cyanophenylboronic acid with 4-fluoro-3-nitrobenzoic acid, followed by reduction and sulfonation. This method has been optimized to produce high yields of CFMS with excellent purity, making it a reliable method for large-scale production.
科学的研究の応用
CFMS has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Studies have shown that CFMS can inhibit the activity of several enzymes, including kinases and proteases, which play critical roles in disease progression. This inhibition can lead to the suppression of tumor growth, the reduction of inflammation, and the modulation of the immune system.
特性
IUPAC Name |
N-(2-cyanophenyl)-4-fluoro-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4S/c19-15-6-5-13(18(23)21-16-4-2-1-3-14(16)12-20)11-17(15)27(24,25)22-7-9-26-10-8-22/h1-6,11H,7-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOWFEDDXSPQCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B5030888.png)
![N-[({4-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-2-chlorobenzamide](/img/structure/B5030903.png)
![7-[(2,5-dimethylbenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5030911.png)
![4-[(6-nitro-1,3-benzodioxol-5-yl)methyl]thiomorpholine](/img/structure/B5030927.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5030935.png)
![1-[(5-ethyl-2-furyl)methyl]-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5030943.png)
![N'-[2-(4-bromophenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5030953.png)
![N,N-diethyl-2-[2-(4-methylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanamine dihydrochloride](/img/structure/B5030962.png)


![ethyl 7-chloro-8-methyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate hydrochloride](/img/structure/B5030984.png)

![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B5030986.png)
![5-acetyl-4-(3-furyl)-6-methyl-2-[(3-nitrobenzyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5030987.png)